molecular formula C15H13F2NO2 B5697340 N-(3,4-difluorophenyl)-2-(2-methylphenoxy)acetamide

N-(3,4-difluorophenyl)-2-(2-methylphenoxy)acetamide

Cat. No. B5697340
M. Wt: 277.27 g/mol
InChI Key: SAUCFRMQUANKAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-difluorophenyl)-2-(2-methylphenoxy)acetamide, commonly known as DFP-10825, is a novel compound that has been studied for its potential therapeutic applications. It belongs to the class of acetamide compounds and has a molecular weight of 325.33 g/mol.

Mechanism of Action

The mechanism of action of DFP-10825 is not fully understood, but it is believed to involve the inhibition of various signaling pathways. In neuroscience, DFP-10825 has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in the production of pro-inflammatory cytokines and oxidative stress. In oncology, DFP-10825 has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway. In immunology, DFP-10825 has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the activation of the NF-κB and MAPK signaling pathways.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have various biochemical and physiological effects. In neuroscience, DFP-10825 has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), and oxidative stress markers, such as malondialdehyde (MDA) and glutathione peroxidase (GSH-Px), in the brain. In oncology, DFP-10825 has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway. In immunology, DFP-10825 has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-1β, TNF-α, and interferon-gamma (IFN-γ), and promote the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10) and transforming growth factor-beta (TGF-β).

Advantages and Limitations for Lab Experiments

DFP-10825 has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, there are some limitations to its use, including its high cost and limited availability. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are several future directions for the study of DFP-10825. In neuroscience, further studies are needed to investigate its potential as a neuroprotective agent in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. In oncology, further studies are needed to investigate its potential as an anti-cancer agent in various types of cancer, such as breast cancer and lung cancer. In immunology, further studies are needed to investigate its potential as an immunomodulatory agent in various autoimmune disorders, such as multiple sclerosis and rheumatoid arthritis. Additionally, further studies are needed to optimize its synthesis method and improve its pharmacokinetic and pharmacodynamic properties.

Synthesis Methods

The synthesis of DFP-10825 involves the reaction of 3,4-difluoroaniline with 2-methylphenol in the presence of acetic anhydride and anhydrous potassium carbonate. The resulting product is then reacted with chloroacetyl chloride in the presence of triethylamine to obtain DFP-10825. The purity of the compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

DFP-10825 has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, DFP-10825 has been shown to have neuroprotective effects by reducing the levels of pro-inflammatory cytokines and oxidative stress markers in the brain. In oncology, DFP-10825 has been studied as a potential anti-cancer agent by inducing apoptosis in cancer cells. In immunology, DFP-10825 has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.

properties

IUPAC Name

N-(3,4-difluorophenyl)-2-(2-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO2/c1-10-4-2-3-5-14(10)20-9-15(19)18-11-6-7-12(16)13(17)8-11/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUCFRMQUANKAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.